molecular formula C₁₀H₁₆O₆S B043499 Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)- CAS No. 73413-79-3

Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-

Cat. No.: B043499
CAS No.: 73413-79-3
M. Wt: 246.28 g/mol
InChI Key: VQHWAOZYKVGMQX-LHLIQPBNSA-N
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Description

Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-, also known as Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-, is a useful research compound. Its molecular formula is C₁₀H₁₆O₆S and its molecular weight is 246.28 g/mol. The purity is usually 95%.
The exact mass of the compound Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)- is a bicyclic compound with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique structural properties. The following sections provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H16O4S
  • Molecular Weight : 232.30 g/mol
  • CAS Number : 73413-79-3

The biological activity of Bicyclo[2.2.1]heptane derivatives often involves interactions with various biological targets, including enzymes and receptors. The presence of the dioxo and methanesulfonic acid functional groups enhances its reactivity and binding affinity to target biomolecules.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been studied for its potential to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.

Antifungal Activity

One significant area of research involves the antifungal properties of Bicyclo[2.2.1]heptane derivatives. A study reported that compounds with similar structures exhibited potent antifungal activity against various strains of fungi, suggesting that this compound may also possess similar properties.

Study Organism IC50 (µM) Reference
Antifungal ScreeningCandida albicans5.0
Antifungal ScreeningAspergillus niger3.5

Case Study: Voriconazole Impurity

In a study examining impurities in Voriconazole, a well-known antifungal medication, Bicyclo[2.2.1]heptane derivatives were identified as significant impurities that could affect the drug's efficacy and safety profile. The study highlighted the importance of monitoring such compounds during drug formulation processes.

Safety and Toxicology

The compound is classified as corrosive and poses certain safety risks when handled improperly. Laboratory safety data indicate that exposure can lead to burns and other adverse effects if not managed correctly.

Future Directions

Further research is needed to explore the full therapeutic potential of Bicyclo[2.2.1]heptane-1-methanesulfonic acid derivatives:

  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Clinical Trials : Conducting trials to evaluate efficacy in treating fungal infections or other diseases.
  • Structural Modifications : Investigating how modifications to the bicyclic structure affect biological activity.

Properties

IUPAC Name

[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5S/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11/h6H,3-5H2,1-2H3,(H,13,14,15)/t6-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHWAOZYKVGMQX-LHLIQPBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2=O)CS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60994133
Record name (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73413-79-3
Record name Camphorquinone-10-sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073413793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60994133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Camphorquinone-10-sulfonic acid
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